

# Application Note: Analysis of 6PPD-quinone in Tire Wear Particles

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6PPD-quinone-d5

Cat. No.: B12402663

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## Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is an antioxidant and antiozonant widely used in rubber tires to prevent degradation and cracking.[1][2] Through reaction with atmospheric ozone, 6PPD is transformed into 6PPD-quinone (6PPD-q), a toxic degradation product.[1][3] The release of tire wear particles (TWPs) from the friction between tires and road surfaces is a significant source of microplastics and associated chemical contaminants in the environment.[4] 6PPD-quinone has been identified as the causative agent in "urban runoff mortality syndrome," responsible for mass die-offs of coho salmon in the Pacific Northwest. Given its acute toxicity to certain aquatic species, robust and sensitive analytical methods are crucial for monitoring its presence in environmental compartments, particularly in TWPs, which act as a primary vector for its release.

This application note provides a detailed protocol for the extraction and quantification of 6PPD-quinone from tire wear particles (often collected as road dust or sediment) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

## Experimental Workflow

The overall analytical workflow for the determination of 6PPD-quinone in tire wear particles is depicted below.



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Caption: Experimental workflow for 6PPD-quinone analysis.

## Detailed Protocols

### Sample Collection and Preparation

- **Sample Collection:** Collect tire wear particle samples, typically as road dust or sediment from areas with high traffic density. Use pre-cleaned amber glass jars with PTFE-lined caps to minimize photodegradation and analyte loss. Store samples at -20°C prior to analysis.
- **Homogenization:** Homogenize the collected sample to ensure uniformity.
- **Extraction:**
  - Weigh approximately 0.25 g to 2 g of the homogenized sample into a glass centrifuge tube.
  - Add a known amount of an appropriate internal standard (e.g., d5-6PPD-quinone).
  - Add 5-10 mL of cold acetonitrile.
  - Vortex the sample briefly to mix.
  - Sonicate the sample for 30 minutes to enhance the extraction of 6PPD-quinone from the particle matrix.
  - Centrifuge the sample at approximately 2000-5000 rpm for 5 minutes.
  - Carefully transfer the supernatant to a clean collection tube.

- Repeat the extraction process on the pellet with a fresh aliquot of solvent for exhaustive extraction, and combine the supernatants.

## Sample Cleanup: Solid Phase Extraction (SPE)

For complex matrices like tire wear particles, a cleanup step is often necessary to remove interferences.

- **Cartridge Conditioning:** Condition a solid-phase extraction cartridge (e.g., Oasis HLB) by passing 5-10 mL of methanol followed by 10-25 mL of deionized water.
- **Sample Loading:** Load the combined supernatant (extraction solvent may need to be evaporated and the residue redissolved in a water-miscible solvent) onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
- **Washing:** Wash the cartridge with 10 mL of deionized water to remove polar interferences.
- **Drying:** Dry the cartridge under a stream of nitrogen or by vacuum for approximately 10-30 minutes.
- **Elution:** Elute the 6PPD-quinone from the cartridge using two aliquots of 2.5-5 mL of methanol into a clean collection tube.
- **Concentration and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

## Instrumental Analysis: LC-MS/MS

Analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

Parameter	Typical Value
LC System	Agilent 1290 Infinity II or equivalent
Column	Agilent InfinityLab Poroshell 120 EC-C18 (2.1 × 50 mm, 1.9 µm) or equivalent
Mobile Phase A	Water with 0.1% formic acid and ammonium acetate
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.4 - 0.5 mL/min
Injection Volume	10 - 15 µL
Column Temp.	40 °C
MS System	Agilent 6470 LC/TQ or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Analysis Mode	Multiple Reaction Monitoring (MRM)

## Quantitative Data

The following tables summarize quantitative data reported in various studies for the analysis of 6PPD-quinone.

Table 2: Method Detection and Quantification Limits

Matrix	Method	LOD/MDL	LOQ/MRL	Reference
Surface Water	Direct Injection LC-MS/MS	-	0.02 µg/L (Reporting Limit)	
Salmon Tissue	LC-MS/MS	3.1 pg/g	-	
Water	DnS-LC-MS/MS	-	1.74 ng/L	
Water	SPE-LC-MS/MS	-	0.43 ng/L	
Water	CP-MIMS	0.3–8 ng/L	-	
Sediment	LC-MS/MS	S/N > 3	0.01 ng/mL (lowest standard)	

Table 3: Recovery and Precision Data

Matrix	Method	Recovery (%)	Precision (%RSD)	Reference
HPLC Water	Direct Injection LC-MS/MS	113.5	3	
Stream Water	Direct Injection LC-MS/MS	112.6	1	
Water	DnS-LC-MS/MS	96	5	
Water	SPE-LC-MS/MS	87	7	

Table 4: Reported Environmental Concentrations

Matrix	Concentration Range	Location/Notes	Reference
Unpaved Road Dust	0.207 - 1.47 ng/g	Saskatoon, Canada	
Stormwater	0.002 - 0.29 µg/L	Urban impacted sites, USA	
Tributary (Storm)	Up to 201 ng/L	Suburban, impacted by highway	

## Conclusion

The described methodology provides a robust framework for the sensitive and selective quantification of 6PPD-quinone in tire wear particles. The combination of solvent extraction, solid-phase extraction cleanup, and LC-MS/MS analysis allows for the detection of this toxic contaminant at environmentally relevant concentrations. Adherence to proper sample collection and handling procedures is critical to ensure data quality. This method can be effectively utilized by researchers and environmental monitoring agencies to assess the contribution of tire wear to the environmental burden of 6PPD-quinone.

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